1-(Tetrahydrothiophen-3-yl)piperidin-4-ol
Overview
Description
1-(Tetrahydrothiophen-3-yl)piperidin-4-ol is a heterocyclic compound that features a piperidine ring substituted with a tetrahydrothiophene moiety and a hydroxyl group
Mechanism of Action
Target of Action
The primary target of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound affects the HIV-1 entry pathway . This prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .
Pharmacokinetics
The compound’s antagonistic activity against the ccr5 receptor suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for potential therapeutic use .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from infecting cells, thereby potentially slowing the progression of the disease .
Biochemical Analysis
Biochemical Properties
1-(Tetrahydrothiophen-3-yl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which is a part of the seven transmembrane G-protein coupled receptor family . This interaction is crucial for the compound’s potential use in treating HIV-1 infections, as CCR5 is an essential coreceptor in the process of HIV-1 entry . The nature of these interactions involves strong salt-bridge interactions between the basic nitrogen atom in this compound and the CCR5 receptor .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the ligand-induced calcium mobilization in cells, which is a critical step in cell signaling . Additionally, the compound’s interaction with CCR5 can lead to changes in gene expression related to HIV-1 infection . These effects highlight the compound’s potential in modulating cellular functions and its therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the CCR5 receptor, inhibiting the receptor’s function and preventing HIV-1 entry into cells . This mechanism of action is crucial for its potential use as a CCR5 antagonist in HIV-1 treatment . Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and subsequent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular functions . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s structure allows it to participate in metabolic reactions, potentially affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for determining its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters . Understanding these factors is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function . For example, its interaction with the CCR5 receptor can localize it to the cell membrane, where it can exert its effects on cell signaling and HIV-1 entry . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Tetrahydrothiophene Moiety: This step involves the reaction of the piperidine derivative with a suitable thiophene precursor under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrothiophen-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deoxygenated derivatives.
Scientific Research Applications
1-(Tetrahydrothiophen-3-yl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Tetrahydrothiophene: A sulfur-containing heterocycle with a five-membered ring.
Piperidin-4-ol: A piperidine derivative with a hydroxyl group at the fourth position.
Uniqueness
1-(Tetrahydrothiophen-3-yl)piperidin-4-ol is unique due to the combination of the piperidine ring, tetrahydrothiophene moiety, and hydroxyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of both nitrogen and sulfur heteroatoms, along with the hydroxyl group, allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(thiolan-3-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c11-9-1-4-10(5-2-9)8-3-6-12-7-8/h8-9,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTLLNHGCPDPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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